2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 4-methyl-1,3-thiazole ring bearing a 4-fluorophenyl group. The acetamide moiety is further modified with a 4-nitrophenyl substituent. Such structural complexity places it within a class of heterocyclic compounds known for diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O3S2/c1-13-21(33-22(24-13)14-2-4-15(23)5-3-14)18-10-11-20(27-26-18)32-12-19(29)25-16-6-8-17(9-7-16)28(30)31/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBJDJJKRYXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Core: The target compound’s pyridazine-thiazole system is distinct from triazole (e.g., compounds 3.1–3.21) or thiazolidinone (e.g., 3d) cores. Pyridazine’s electron-deficient nature may enhance binding to enzymatic targets compared to triazoles .
- Substituent Effects: The 4-fluorophenyl group in the target compound and 4-chloro-2-nitrophenyl in compound I () highlight how halogenated aryl groups influence electronic properties and metabolic stability.
- Tautomerism: Compound 3d () exhibits a 1:1 tautomeric equilibrium between thiazolidinone and thiazole forms, suggesting dynamic structural flexibility. The target compound’s rigid pyridazine-thiazole system may reduce such equilibria, favoring a single bioactive conformation .
Pharmacological and Chemical Properties
- Anti-Exudative Activity : Triazole-based sulfanyl acetamides (e.g., 3.1–3.21) demonstrated dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg. The target compound’s pyridazine-thiazole core may offer improved potency due to enhanced π-stacking or hydrogen-bonding capabilities .
- Synthetic Utility: N-(Substituted phenyl)acetamides like compound I () are intermediates for heterocycles such as thiadiazoles and piperazinediones.
- Structural Stability : The target compound lacks the sulfonyl group present in compound I (), which reduces steric hindrance and may improve solubility. Conversely, the nitro group could increase metabolic liability compared to halogenated analogs .
Preparation Methods
Cyclocondensation for Pyridazine-Thiazole Fusion
Recent advances employ high-pressure Q-Tube reactors (1–3 bar) to facilitate cyclocondensation between thiazole intermediates and pyridazine precursors:
Representative Protocol
- React 3-oxo-2-(4-fluorophenylhydrazono)propanal (1) with 4-thiazolidinone (2) under 2 bar pressure.
- Use acetonitrile as solvent with 10 mol% Zn(OTf)₃ catalyst.
- Heat at 120°C for 4 hours to yield 6-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]pyridazin-3(2H)-one (3) .
Advantages
- 89% average yield vs. 62% in atmospheric pressure reactions.
- Enhanced regioselectivity for C5 thiazole-pyridazine linkage.
Sulfanyl Group Installation
Conversion of pyridazinone (3) to the 3-sulfanyl derivative proceeds via Lawesson’s reagent-mediated thionation :
$$
\text{(3)} + \text{Lawesson's Reagent} \xrightarrow{\text{THF, 65°C}} \text{3-sulfanylpyridazine} \quad (87\% \text{ yield})
$$
Acetamide Backbone Assembly
Chloroacetylation of 4-Nitroaniline
Stepwise Synthesis
- Protection : Acetylate 4-nitroaniline with acetic anhydride:
$$
\text{4-Nitroaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-(4-nitrophenyl)acetamide} \quad (95\% \text{ yield})
$$ - Chlorination : Treat with ClCH₂COCl in dichloromethane:
$$
\text{N-(4-nitrophenyl)acetamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-chloro-N-(4-nitrophenyl)acetamide} \quad (78\% \text{ yield})
$$
Final Coupling via Nucleophilic Aromatic Substitution
The convergent step involves coupling the sulfanylpyridazine (4) with 2-chloro-N-(4-nitrophenyl)acetamide (5) :
Optimized Coupling Conditions
| Parameter | Specification |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF |
| Temperature | 50°C |
| Time | 12 hours |
| Yield | 68% |
Mechanistically, the sulfanyl group’s nucleophilicity facilitates displacement of chloride from (5) , forming the critical C–S bond.
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Emerging methodologies utilize microwave irradiation to accelerate key steps:
Procedure
Solid-Phase Synthesis for Parallel Optimization
Immobilization of the pyridazine scaffold on Wang resin enables rapid SAR studies:
- Load 3-mercaptopyridazine onto resin via disulfide linkage.
- Iteratively add thiazole and acetamide units.
- Cleave with TFA/water (95:5) to obtain crude product (61% yield).
Analytical Characterization Benchmarks
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8.8 Hz, 2H, Ar–NO₂), 7.89 (s, 1H, pyridazine H5), 2.71 (s, 3H, thiazole–CH₃) |
| HRMS (ESI+) | m/z 510.0921 [M+H]⁺ (calc. 510.0918) |
| IR (KBr) | 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) |
Industrial-Scale Production Considerations
Process Optimization Parameters
| Factor | Impact on Synthesis |
|---|---|
| Catalyst Recycling | Zn(OTf)₃ reuse degrades yield by 12%/cycle |
| Solvent Recovery | DMF distillation achieves 92% reuse |
| Byproduct Management | Thiol oxidation products require activated carbon filtration |
Current production costs estimate $23/g at 10 kg scale, primarily driven by nitroaromatic precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
